molecular formula C23H30N2 B083707 1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- CAS No. 13326-36-8

1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-

Cat. No. B083707
CAS RN: 13326-36-8
M. Wt: 334.5 g/mol
InChI Key: PSHNFVQADQZHDI-UHFFFAOYSA-N
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Description

1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is also known as PVN and is a member of the naphthylpiperidine family of compounds. PVN has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism Of Action

The mechanism of action of PVN is not fully understood, but it is believed to act as a dopamine receptor agonist. PVN has been shown to bind to the dopamine D2 receptor with high affinity and has been studied for its potential use in the treatment of Parkinson's disease.

Biochemical And Physiological Effects

PVN has been shown to have various biochemical and physiological effects. PVN has been shown to increase the release of dopamine in the brain and has been studied for its potential use in the treatment of various neurological disorders. PVN has also been shown to have analgesic effects and has been studied for its potential use in the treatment of pain.

Advantages And Limitations For Lab Experiments

PVN has several advantages and limitations for lab experiments. PVN is a potent dopamine receptor agonist and has high affinity for the dopamine D2 receptor. PVN has been shown to be effective in various in vitro and in vivo studies. However, PVN has limited solubility in water and requires the use of organic solvents for its preparation. PVN is also relatively expensive and requires specialized equipment for its synthesis.

Future Directions

There are several potential future directions for the study of PVN. PVN has been shown to have potential applications in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions. Future studies could focus on the development of new PVN derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of PVN in combination with other drugs for the treatment of various diseases.

Synthesis Methods

PVN can be synthesized using various methods, including the reaction of alpha-isopropyl-alpha-1-naphthylamine with valeronitrile in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as acetic acid and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of alpha-isopropyl-alpha-1-naphthylamine with cyanogen bromide followed by alkylation with 1-chloropentane.

Scientific Research Applications

PVN has been widely used in scientific research for its potential applications in various fields. PVN has been studied for its potential use as a ligand in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions.

properties

CAS RN

13326-36-8

Product Name

1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C23H30N2/c1-19(2)23(18-24,14-9-17-25-15-6-3-7-16-25)22-13-8-11-20-10-4-5-12-21(20)22/h4-5,8,10-13,19H,3,6-7,9,14-17H2,1-2H3

InChI Key

PSHNFVQADQZHDI-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32

synonyms

α-Isopropyl-α-(1-naphtyl)-1-piperidinevaleronitrile

Origin of Product

United States

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